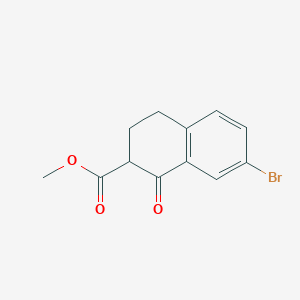
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a brominated derivative of a naphthalene compound It is characterized by the presence of a bromine atom at the 7th position, a ketone group at the 1st position, and a carboxylate ester group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of a precursor naphthalene compound followed by esterification. One common method includes:
Bromination: The precursor compound, 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is brominated using bromine in the presence of a suitable solvent like chloroform.
Esterification: The brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, potentially involving the formation of quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products like 7-amino or 7-thio derivatives.
Reduction Products: 7-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Oxidation Products: Quinone derivatives.
科学的研究の応用
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
作用機序
The mechanism of action of Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to molecular targets.
類似化合物との比較
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
Uniqueness: Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C12H11BrO3 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC名 |
methyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2,4,6,9H,3,5H2,1H3 |
InChIキー |
JMLZURIQVHOIEW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC2=C(C1=O)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


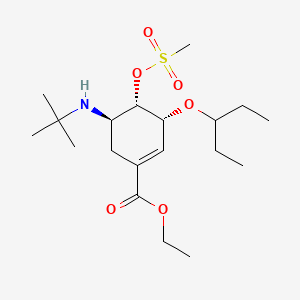
![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
![N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14898579.png)
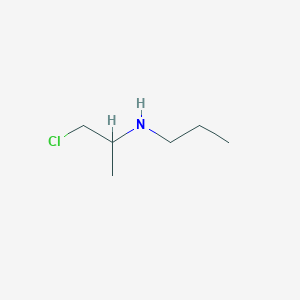
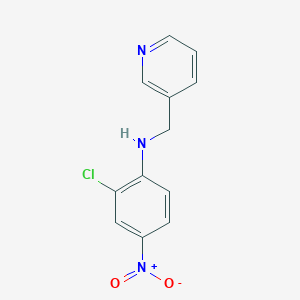
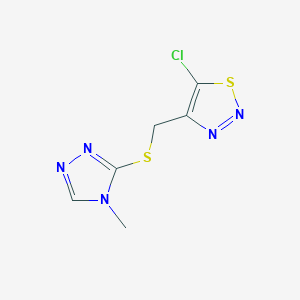
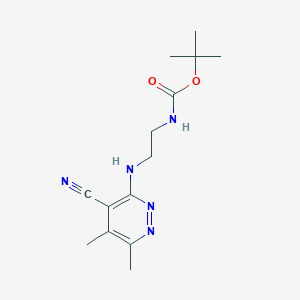
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)

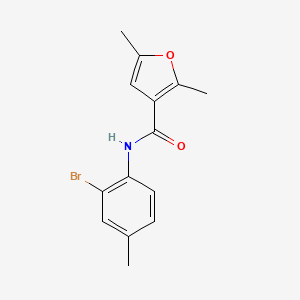

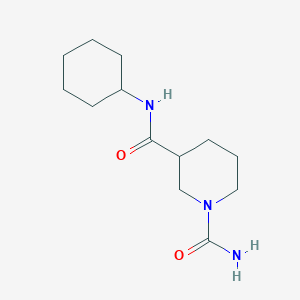
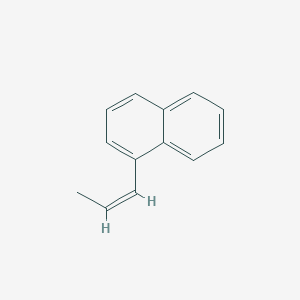
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)
